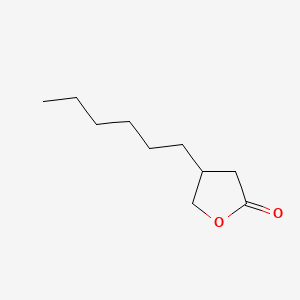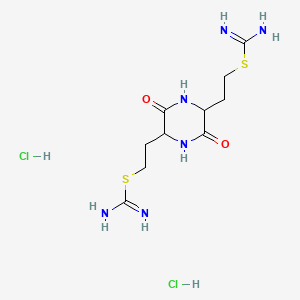![molecular formula C30H66N4Na2O13P2S2 B13767610 Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate CAS No. 67293-76-9](/img/structure/B13767610.png)
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate is a complex chemical compound with the molecular formula C30H66N4Na2O13P2S2 and a molecular weight of 862.921 g/mol. This compound is characterized by its unique adamantane structure, which is known for its stability and rigidity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate involves multiple steps. The adamantane derivative is first prepared through a series of reactions involving the alkylation of adamantane . The final compound is obtained by reacting the adamantane derivative with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its heptahydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphinate derivatives, while substitution reactions can produce various adamantane-based compounds .
Applications De Recherche Scientifique
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to interact with various enzymes and receptors, potentially modulating their activity . The compound’s unique functional groups enable it to participate in different biochemical reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dehydroadamantane: Known for its high reactivity and used in similar applications.
2-(2-butene)-adamantane: Another adamantane derivative with distinct chemical properties.
Uniqueness
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate stands out due to its unique combination of functional groups and adamantane structure, which confer specific chemical and biological properties .
Propriétés
Numéro CAS |
67293-76-9 |
|---|---|
Formule moléculaire |
C30H66N4Na2O13P2S2 |
Poids moléculaire |
862.9 g/mol |
Nom IUPAC |
disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate |
InChI |
InChI=1S/2C15H27N2O3PS.2Na.7H2O/c2*1-13-3-11-4-14(2,7-13)9-15(5-11,8-13)10-17-12(16)6-22-21(18,19)20;;;;;;;;;/h2*11H,3-10H2,1-2H3,(H2,16,17)(H2,18,19,20);;;7*1H2/q;;2*+1;;;;;;;/p-2 |
Clé InChI |
VCIUAFOHMQQZIY-UHFFFAOYSA-L |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)CN=C(CSP(=O)(O)[O-])N)C.CC12CC3CC(C1)(CC(C3)(C2)CN=C(CSP(=O)(O)[O-])N)C.O.O.O.O.O.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)





![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13767600.png)
